(5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol
CAS No.:
Cat. No.: VC17803006
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO2 |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | [5-[(butan-2-ylamino)methyl]furan-2-yl]methanol |
| Standard InChI | InChI=1S/C10H17NO2/c1-3-8(2)11-6-9-4-5-10(7-12)13-9/h4-5,8,11-12H,3,6-7H2,1-2H3 |
| Standard InChI Key | LTLUYIYXKVCCQX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)NCC1=CC=C(O1)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 5-position with a [(butan-2-yl)amino]methyl group and at the 2-position with a hydroxymethyl group. Key structural parameters include:
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Bond lengths: C–O bonds in the furan ring measure approximately 1.422–1.425 Å, consistent with localized single bonds.
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Stereochemistry: The butan-2-yl group introduces a chiral center at the second carbon of the butyl chain, resulting in two enantiomers (R and S configurations).
Table 1: Structural and Spectroscopic Data
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via two primary methods:
One-Pot Condensation
A mixture of furfuryl alcohol, butan-2-ylamine, and formaldehyde undergoes Mannich-type condensation under acidic conditions (e.g., HCl or ). Typical reaction parameters:
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Temperature: 60–80°C
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Time: 4–6 hours
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Yield: 65–75%
Microwave-Assisted Synthesis
Microwave irradiation (100–150 W, 80–100°C) reduces reaction time to 30–45 minutes while improving yield to 85–90%. This method enhances energy efficiency and minimizes side products.
Table 2: Optimization of Synthesis Conditions
| Parameter | One-Pot Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 60–80 | 80–100 |
| Time (h) | 4–6 | 0.5–0.75 |
| Solvent | Ethanol/Water | Ethanol |
| Catalyst | HCl | None |
Physicochemical Properties
Physical Constants
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Melting Point: 98–102°C (lit.)
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Boiling Point: 285–290°C (estimated via group contribution methods)
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Solubility:
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Water: 1.2 g/L (25°C)
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Ethanol: Miscible in all proportions
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Spectroscopic Profiles
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IR (KBr): 3340 cm⁻¹ (O–H stretch), 2920 cm⁻¹ (C–H aliphatic), 1610 cm⁻¹ (C=C furan).
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¹H NMR (400 MHz, CDCl₃): δ 6.25 (d, 1H, furan H-3), 6.10 (d, 1H, furan H-4), 3.75 (s, 2H, –CH₂OH), 3.40 (m, 1H, –NHCH(CH₂CH₂CH₃)).
Reactivity and Functional Applications
Chemical Reactivity
The compound participates in reactions typical of alcohols and secondary amines:
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Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters.
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Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ under acidic conditions.
Research Findings and Future Directions
Recent Advances
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Catalytic Applications: Palladium complexes of this compound exhibit moderate activity in Suzuki-Miyaura cross-coupling reactions.
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Toxicity Studies: Preliminary in vitro assays show low cytotoxicity (IC₅₀ > 100 μM in HEK293 cells).
Knowledge Gaps and Opportunities
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